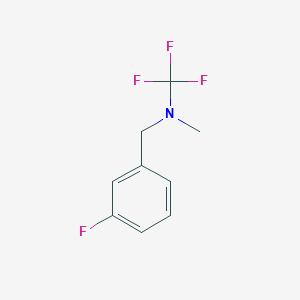
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine is an organic compound characterized by the presence of trifluoromethyl and fluorobenzyl groups. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a nitrogen atom, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine typically involves the reaction of 3-fluorobenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target molecules, contributes to its biological activity.
Comparison with Similar Compounds
1,1,1-trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine can be compared with other similar compounds, such as:
1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine: This compound has a similar structure but with the fluorine atom positioned differently on the benzyl group, leading to variations in reactivity and biological activity.
1,1,1-trifluoro-N-(3-chlorobenzyl)-N-methylmethanamine:
1,1,1-trifluoro-N-(3-bromobenzyl)-N-methylmethanamine: The bromine atom introduces further variations in the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(3-fluorophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14(9(11,12)13)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChI Key |
ALGVYXVMZBLVQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















